N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide
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Description
N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of compounds similar to N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide, focusing on the synthesis of sterically hindered α-silylisoxazoles and their reactions. The studies involve the synthesis of isoxazole derivatives through metalation and electrophilic quenching processes, which are relevant for understanding the chemical behavior and potential applications of similar isoxazole-based compounds in medicinal chemistry and materials science (Borth, Bowles, Schlicksupp, & Natale, 1987).
Antitumor Activity
Research into the synthesis and chemistry of imidazotetrazines, including studies on 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, reveals the potential of isoxazole derivatives for developing broad-spectrum antitumor agents. These compounds' interaction with diazoimidazole-4-carboxamide and isocyanates demonstrates the relevance of isoxazole-based compounds in designing novel anticancer drugs (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Antiviral Activity
The synthesis of certain thiazole C-nucleosides and their antiviral activity showcases the use of isoxazole derivatives in antiviral drug development. These compounds, including 2-D-ribofuranosylthiazole-4-carboxamide and its derivatives, have shown in vitro activity against various viruses, highlighting the potential of isoxazole derivatives in virology and pharmaceutical research (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Heterocyclic Derivative Syntheses
Research into the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to various heterocyclic derivatives, including tetrahydropyridinedione and dihydropyridinone, emphasizes the role of isoxazole derivatives in synthesizing complex organic molecules. These synthetic methodologies contribute to the development of new pharmaceuticals and materials (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-15(11(2)21-18-10)16(19)17-8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,14H,7-9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCDNPICVXOJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2CC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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